Licocoumarone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

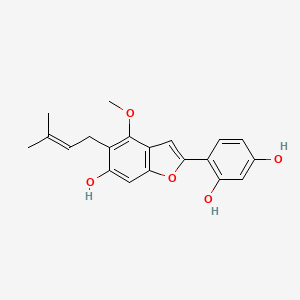

Licocoumarone is a member of the class of 1-benzofurans which consists of 1-benzofuran substituted by a hydroxy group at position 6, a methoxy group at position 4, a prenyl group at position 5 and a 2,4-dihydroxyphenyl group at position 2. It has been isolated from Glycyrrhiza uralensis. It has a role as a plant metabolite, an antibacterial agent, an EC 1.4.3.4 (monoamine oxidase) inhibitor and an apoptosis inducer. It is a member of 1-benzofurans, a member of resorcinols and an aromatic ether. It derives from a hydride of a 1-benzofuran.

This compound belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be biosynthesized from 1-benzofuran. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Anticancer Properties

Licocoumarone has been identified as a potent apoptosis-inducing agent in various cancer cell lines.

- Mechanism of Action : Studies have shown that this compound induces apoptosis in human monoblastic leukemia U937 cells by activating intrinsic apoptotic pathways. This process involves the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors .

- Case Study : In a study focusing on pancreatic adenocarcinoma, this compound was found to inhibit the proliferation of BxPC-3 cells by acting as a dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. The compound exhibited an IC50 value of 50.77 μM, demonstrating significant cytotoxic effects against cancer cells .

| Cancer Type | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Monoblastic Leukemia | U937 | Not specified | Induction of apoptosis |

| Pancreatic Adenocarcinoma | BxPC-3 | 50.77 | DYRK1A inhibition |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, which are crucial for treating various inflammatory diseases.

- Mechanism of Action : Research indicates that this compound downregulates nitric oxide production and inhibits the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in LPS-stimulated macrophages. It achieves this by interfering with NF-κB, MAPK, and STAT3 signaling pathways, which are critical in inflammatory responses .

- Case Study : In experiments involving RAW 264.7 macrophages, this compound significantly reduced LPS-induced NO production and cytokine expression, showcasing its potential as a therapeutic agent for inflammatory conditions .

| Inflammatory Condition | Cell Type | Effect Observed | Mechanism |

|---|---|---|---|

| General Inflammation | RAW 264.7 Macrophages | Reduced NO and cytokines | Inhibition of NF-κB and MAPK pathways |

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens.

- Mechanism of Action : The compound has been shown to possess selective antibacterial activity against both gram-positive and gram-negative bacteria. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential bacterial functions .

- Case Study : A study on the hydromethanolic extract of Glycyrrhiza glabra revealed that this compound contributed to the antimicrobial effects observed against multidrug-resistant strains, highlighting its potential as an alternative treatment for infections caused by resistant bacteria .

| Microbial Type | Activity | Target Pathogen |

|---|---|---|

| Gram-positive | Antibacterial | Various strains |

| Gram-negative | Antibacterial | Various strains |

Antioxidant Properties

This compound has also been noted for its antioxidant capabilities.

Propiedades

Número CAS |

118524-14-4 |

|---|---|

Fórmula molecular |

C20H20O5 |

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

4-[6-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol |

InChI |

InChI=1S/C20H20O5/c1-11(2)4-6-14-17(23)10-19-15(20(14)24-3)9-18(25-19)13-7-5-12(21)8-16(13)22/h4-5,7-10,21-23H,6H2,1-3H3 |

Clave InChI |

CNPMAFLUEHEXRE-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O)OC)C |

SMILES canónico |

CC(=CCC1=C(C2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O)OC)C |

melting_point |

183-185°C |

Descripción física |

Solid |

Sinónimos |

licocoumarone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.